4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride
Overview
Description
4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . It is primarily used in proteomics research and is known for its specific reactivity due to the presence of both sulfonyl chloride and carbamoylmethoxy functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-carbamoylmethoxy-benzenesulfonic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Product: 4-Carbamoylmethoxy-benzenesulfonic acid is a major product of hydrolysis.
Scientific Research Applications
4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride has several applications in scientific research, including:
Proteomics: It is used in the study of protein structures and functions.
Bioconjugation: The compound is employed in the conjugation of biomolecules for various biochemical assays.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including the formation of sulfonamide and sulfonate ester derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Similar in structure but lacks the carbamoyl group.
4-Carbamoylbenzenesulfonyl chloride: Similar but lacks the methoxy group.
4-Hydroxybenzenesulfonyl chloride: Similar but has a hydroxyl group instead of a carbamoylmethoxy group.
Uniqueness
4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride is unique due to the presence of both the carbamoyl and methoxy groups, which confer specific reactivity and make it suitable for specialized applications in proteomics and bioconjugation .
Properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBPPZBVDLIFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469944 | |
Record name | 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69986-21-6 | |
Record name | 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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